molecular formula C13H21NO4S B5273364 N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE

Cat. No.: B5273364
M. Wt: 287.38 g/mol
InChI Key: AAPQNRIOTDBWET-UHFFFAOYSA-N
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Description

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry

Properties

IUPAC Name

2,5-dimethoxy-N-pentan-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-5-10(6-2)14-19(15,16)13-9-11(17-3)7-8-12(13)18-4/h7-10,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPQNRIOTDBWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired product .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various fields .

Scientific Research Applications

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The compound’s sulfonamide group plays a crucial role in its binding to target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and sulfonamide functionality make it a versatile compound for various applications .

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